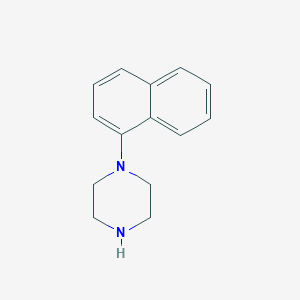

1-(1-ナフチル)ピペラジン

概要

説明

1-ナフチルピペラジンは、非選択的な混合セロトニン作動薬として作用し、5-HT1A、5-HT1B、5-HT1D、5-HT1E、および5-HT1F受容体において部分的アゴニストとして作用する一方、5-HT2A、5-HT2B、および5-HT2C受容体においてアンタゴニストとして作用します 。 この化合物は、過食症、多動症、不安解消など、中枢神経系への潜在的な影響について研究されています .

2. 製法

合成ルートと反応条件

1-ナフチルピペラジンは、炭酸カリウムなどの塩基の存在下、1-クロロナフタレンとピペラジンの反応によって合成することができます。 反応は通常、ジメチルホルムアミドなどの溶媒中で高温で行われます .

工業的製造方法

1-ナフチルピペラジンの工業的製造方法では、同様の合成ルートを使用しますが、より大量に対応するためにスケールアップされています。 プロセスには、化合物の純度と品質を保証するための厳格な精製工程が含まれています .

科学的研究の応用

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: セロトニン受容体への影響と神経薬理学における潜在的な使用について研究されています。

生化学分析

Biochemical Properties

1-(1-Naphthyl)piperazine exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors, while antagonizing the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . It has also been shown to possess high affinity for the 5-HT 3, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .

Cellular Effects

In vitro and in vivo studies have shown that 1-(1-Naphthyl)piperazine can modulate 5-HT release . It has been observed to have cytotoxic effects against melanoma cells .

Molecular Mechanism

1-(1-Naphthyl)piperazine acts by exerting partial agonism at various 5-HT receptors, while antagonizing others . This interaction with the 5-HT receptors influences various cellular and molecular processes.

Dosage Effects in Animal Models

In animal models, 1-(1-Naphthyl)piperazine produces effects including hyperphagia, hyperactivity, and anxiolysis . These effects are likely mediated predominantly or fully by blockade of the 5-HT 2C receptor .

準備方法

Synthetic Routes and Reaction Conditions

1-Naphthylpiperazine can be synthesized through a reaction between 1-chloronaphthalene and piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 1-naphthylpiperazine involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure the compound’s purity and quality .

化学反応の分析

反応の種類

1-ナフチルピペラジンは、以下の化学反応を起こします。

酸化: ナフトキノン誘導体を形成するために酸化することができます。

還元: 還元反応によりジヒドロ誘導体を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

酸化: ナフトキノン誘導体。

還元: ジヒドロ誘導体。

置換: 様々な置換ピペラジン誘導体.

作用機序

1-ナフチルピペラジンは、主にセロトニン受容体との相互作用を通じてその効果を発揮します。 5-HT1A、5-HT1B、5-HT1D、5-HT1E、および5-HT1F受容体において部分的アゴニストとして作用し、5-HT2A、5-HT2B、および5-HT2C受容体においてアンタゴニストとして作用します 。 この混合セロトニン作動薬活性は、様々な神経伝達物質経路に影響を与え、行動や気分に観察される効果をもたらします .

6. 類似化合物の比較

類似化合物

フェニルピペラジン: 同様のセロトニン作動薬活性を示す別のフェニルピペラジン誘導体。

ジフェニルピペラジン: 2つのフェニル基を持つ化合物で、セロトニン受容体にも影響を与えます。

キパジン: 同様の受容体相互作用を持つセロトニン作動薬.

独自性

1-ナフチルピペラジンは、複数のセロトニン受容体サブタイプにおいて部分的アゴニストとアンタゴニストの両方として作用するという、独特な受容体プロファイルを持っているため、独特です。 この独特な相互作用パターンは、セロトニン系を研究し、新しい治療薬を開発するための貴重な化合物となります .

類似化合物との比較

Similar Compounds

Phenylpiperazine: Another phenylpiperazine derivative with similar serotonergic activity.

Diphenylpiperazine: A compound with dual phenyl groups, also affecting serotonin receptors.

Quipazine: A serotonergic agent with similar receptor interactions.

Uniqueness

1-Naphthylpiperazine is unique due to its specific receptor profile, which includes partial agonism and antagonism at multiple serotonin receptor subtypes. This distinct interaction pattern makes it a valuable compound for studying the serotonergic system and developing new therapeutic agents .

生物活性

1-(1-Naphthyl)piperazine (1-NP) is a significant compound in pharmacological research, primarily due to its interactions with serotonin receptors. This article provides a comprehensive overview of the biological activity of 1-(1-Naphthyl)piperazine, detailing its mechanisms, effects on various biological systems, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(1-Naphthyl)piperazine is a piperazine derivative characterized by a piperazine ring substituted with a 1-naphthyl group. Its molecular formula is , with a molar mass of approximately 212.296 g/mol. The hydrochloride form enhances its solubility, making it suitable for various experimental applications.

1-(1-Naphthyl)piperazine exhibits mixed serotonergic activity , acting as both an antagonist and agonist at different serotonin receptor subtypes:

- 5-HT1 Receptors : Acts as a partial agonist.

- 5-HT2 Receptors : Functions as an antagonist.

This unique interaction profile allows 1-NP to modulate serotonergic signaling, which is crucial for its biological effects .

1. Interaction with Serotonin Receptors

- Inhibition Studies : In rat cortical membranes, 1-(1-Naphthyl)piperazine inhibited serotonin receptor activity with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors.

- Behavioral Effects : In squirrel monkeys, doses of 0.3–1.0 mg/kg blocked the decrease in responding under fixed-interval schedules induced by the 5-HT2 agonist DOB.

2. Anticancer Properties

Research indicates that 1-(1-Naphthyl)piperazine can induce apoptosis in melanoma cells (MNT-1) at concentrations ranging from 50 to 300 µM. The compound significantly inhibited cell viability, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Effects

A study explored the use of 1-(1-Naphthyl)piperazine in topical formulations aimed at preventing UV radiation-induced immunosuppression. The compound was incorporated into ultradeformable vesicles, demonstrating improved permeation across skin barriers and significant anti-inflammatory effects in mouse models exposed to UVB radiation .

Case Study: Serotonergic Function Enhancement

A study conducted on rats injected with propranolol showed increased serotonergic functions following administration of 1-(1-naphthyl)piperazine. This suggests that the compound may enhance serotonergic neurotransmission under certain conditions, which could have implications for treating anxiety disorders .

Case Study: Multidrug Resistance Reversal

Another investigation assessed the ability of a related compound, 1-(1-Naphthylmethyl)-piperazine, to reverse multidrug resistance in clinical isolates of E. coli. Results indicated that this compound could restore susceptibility to fluoroquinolones by inhibiting efflux pumps, highlighting the potential of piperazine derivatives in overcoming antibiotic resistance .

Summary of Research Findings

特性

IUPAC Name |

1-naphthalen-1-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICFCQJUVFULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973071 | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-86-4 | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57536-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Naphthalenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 1-(1-Naphthyl)piperazine are essential for its interaction with serotonin receptors?

A4: The naphthyl ring and the piperazine moiety are crucial for binding to serotonin receptors []. Modifications to these structures, such as substitutions on the naphthyl ring or alterations to the piperazine nitrogen, can significantly influence its affinity and selectivity for different serotonin receptor subtypes [, , ].

Q2: How does the activity profile of 1-(1-Naphthyl)piperazine compare to other arylpiperazine derivatives?

A5: Compared to other arylpiperazines like TFMPP (1-(3-trifluoromethylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), 1-(1-Naphthyl)piperazine often exhibits different affinities and intrinsic activities at various 5-HT receptor subtypes [, , ]. These differences highlight the importance of subtle structural variations in modulating the pharmacological profile of arylpiperazine derivatives.

Q3: Can 1-(1-Naphthyl)piperazine serve as a template for developing more selective serotonin receptor ligands?

A6: Yes, 1-(1-Naphthyl)piperazine has been investigated as a potential template for designing novel ligands with improved selectivity for specific serotonin receptor subtypes, such as the 5-HT6 receptor []. By introducing specific modifications to the parent structure, researchers aim to enhance binding affinity and selectivity for desired therapeutic targets.

Q4: What in vitro models have been used to study the effects of 1-(1-Naphthyl)piperazine?

A7: Isolated tissue preparations, such as rat stomach fundus, guinea pig trachea, and various blood vessels, have been extensively used to investigate the effects of 1-(1-Naphthyl)piperazine on smooth muscle contraction [, , , , ]. Additionally, cell-based assays measuring phosphoinositide hydrolysis have been employed to assess its interaction with 5-HT2 and 5-HT1C receptors [, ].

Q5: What animal models have been employed to investigate the pharmacological effects of 1-(1-Naphthyl)piperazine?

A8: Rodent models, particularly rats, have been widely used to study the effects of 1-(1-Naphthyl)piperazine on various physiological functions, including blood pressure regulation, anxiety-related behaviors, and stress responses [, , , ]. Additionally, invertebrate models like fingernail clams and zebra mussels have provided insights into the evolutionary conservation of serotonin receptor subtypes and their roles in reproductive processes [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。